An In-depth Technical Guide to the Mechanism of Action of AZ13705339
An In-depth Technical Guide to the Mechanism of Action of AZ13705339
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial inquiries regarding AZ13705339 may erroneously associate it with the P2X7 receptor. This guide clarifies and presents the scientifically validated mechanism of action for AZ13705339, which is a potent and selective inhibitor of p21-activated kinase 1 (PAK1). All data and pathways described herein pertain to its function as a PAK1 inhibitor.
Introduction: Correcting the Target Identification
AZ13705339 is a highly potent, selective, small-molecule inhibitor targeting p21-activated kinase 1 (PAK1).[1][2][3][4] PAKs are a family of serine/threonine kinases that act as crucial downstream effectors for the Rho family of small GTPases, particularly Cdc42 and Rac1.[2][5][6] PAK1 is the most extensively studied member of this family and serves as a central signaling node, linking surface receptors to fundamental cellular processes. Its deregulation is implicated in numerous pathologies, most notably cancer, where it influences cell motility, survival, proliferation, and angiogenesis.[2][6][7][8] AZ13705339 serves as a valuable chemical probe for elucidating the complex biological roles of PAK1.
Core Mechanism of Action
The primary mechanism of action for AZ13705339 is the direct inhibition of the kinase activity of PAK1. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the catalytic domain of the PAK1 enzyme.[4] This binding event prevents the phosphorylation of downstream PAK1 substrates, thereby blocking the propagation of its signaling cascade.[4] By occupying this site, AZ13705339 effectively abrogates the enzyme's ability to transfer the gamma-phosphate from ATP to the serine or threonine residues of its target proteins.
The p21-Activated Kinase 1 (PAK1) Signaling Pathway
The PAK1 signaling pathway is a complex network that governs a multitude of cellular functions. Its activation and downstream signaling can be summarized in the following key steps:
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Activation: In its basal state, PAK1 exists as an inactive, autoinhibited homodimer.[5] Activation is primarily initiated by the binding of active (GTP-bound) small GTPases, Rac1 or Cdc42, to the p21-binding domain (PBD) located in the N-terminal regulatory region of PAK1.[2][3] This interaction disrupts the autoinhibitory mechanism, leading to a conformational change, dimerization, and subsequent trans-autophosphorylation on several residues, including Threonine 423 (Thr423) in the activation loop, which is critical for full kinase activity.[6][9]
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Downstream Effectors: Once activated, PAK1 phosphorylates a wide array of substrates in the cytoplasm and nucleus.[1][10] This leads to:
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Cytoskeletal Reorganization: PAK1 regulates cell motility and morphology by phosphorylating targets like LIM kinase (LIMK), which in turn inactivates cofilin, promoting actin stabilization.[4] It also phosphorylates myosin light chain kinase (MLCK), inhibiting its activity and thus modulating actin-myosin assembly.[4]
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Cell Proliferation and Survival: PAK1 promotes cell cycle progression, partly through the upregulation of Cyclin D1.[1][4] It also exerts pro-survival effects by phosphorylating and inactivating the pro-apoptotic protein BAD.[2][9]
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MAPK and PI3K/AKT Signaling: PAK1 is a key component of oncogenic signaling pathways, including the MAPK and PI3K/AKT cascades, and can be activated by growth factor receptors.[5][7][11]
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Gene Expression: Nuclear-translocated PAK1 can associate with chromatin and modulate the activity of transcription factors and co-regulators, thereby influencing the expression of genes such as NFAT1 and PFK-M.[1][10]
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AZ13705339 acts by inhibiting the "Active PAK1" stage, preventing the phosphorylation of all downstream substrates.
Quantitative Pharmacological Data
AZ13705339 exhibits high potency and selectivity for Group I PAKs (PAK1 and PAK2). The following tables summarize its key quantitative parameters.
Table 1: In Vitro Inhibitory Potency of AZ13705339
| Target | Assay Type | IC50 | Reference |
|---|---|---|---|
| PAK1 | Enzymatic Assay | 0.33 nM | [2][3][7] |
| pPAK1 | Enzymatic Assay | 59 nM | [2] |
| PAK2 | Enzymatic Assay | 6 nM | [3][7] |
| PAK4 | Enzymatic Assay | 2.6 µM | [3][7] |
| A549 Cells | Cell Growth | 0.06 µM | [2] |
| MCF-10A Cells| PAK1 Phosphorylation | 0.059 µM |[2] |
Table 2: Binding Affinity of AZ13705339
| Target | Assay Type | Kd | Reference |
|---|---|---|---|
| PAK1 | Binding Assay | 0.28 nM | [2] |
| PAK2 | Binding Assay | 0.32 nM |[2] |
Key Experimental Protocols
The characterization of PAK1 inhibitors like AZ13705339 relies on robust in vitro and cellular assays.
In Vitro Enzymatic Kinase Assay (IC50 Determination)
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PAK1. A common method is a luminescence-based assay that quantifies ATP consumption.
Objective: To determine the half-maximal inhibitory concentration (IC50) of AZ13705339 against recombinant PAK1.
Principle: The kinase reaction consumes ATP, producing ADP. A detection reagent is used to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. The signal intensity is directly proportional to kinase activity.[12][13][14]
Methodology:
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Compound Preparation: Prepare a serial dilution of AZ13705339 in DMSO. A typical final concentration range might be 0.01 nM to 10 µM.
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Reaction Setup: In a 384-well plate, add the diluted AZ13705339 or DMSO (vehicle control).
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Enzyme Addition: Add a solution of recombinant human PAK1 enzyme to each well. Incubate for a defined period (e.g., 15-60 minutes) at room temperature to allow for compound-enzyme binding.[13][15]
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Reaction Initiation: Initiate the kinase reaction by adding a solution containing a specific PAK1 peptide substrate (e.g., PAKtide) and ATP (at a concentration near its Km).[12][15]
-
Kinase Reaction: Incubate the plate for a set time (e.g., 60 minutes) at 30°C.[14][15]
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Reaction Termination & ATP Depletion: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[13][14]
-
Signal Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[13][14]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the ability of AZ13705339 to inhibit PAK1 activity within a cellular context by measuring the phosphorylation status of a known downstream substrate.
Objective: To confirm target engagement and functional inhibition of the PAK1 pathway in cells.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., MCF-10A) in culture plates and allow them to adhere. Treat the cells with various concentrations of AZ13705339 or DMSO for a specified time (e.g., 2 hours).
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Stimulation: Stimulate the cells with a known PAK1 activator (e.g., EGF) for a short period (e.g., 15 minutes) to induce pathway activation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a phosphorylated downstream target of PAK1 (e.g., phospho-LIMK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
To ensure equal protein loading, re-probe the membrane with an antibody for the total (non-phosphorylated) form of the target protein and/or a housekeeping protein (e.g., GAPDH).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition at each concentration of AZ13705339.
Conclusion
AZ13705339 is a highly potent and selective research compound that functions as an ATP-competitive inhibitor of p21-activated kinase 1 (PAK1). By effectively blocking the catalytic activity of PAK1, it prevents the phosphorylation of numerous downstream substrates involved in critical cellular processes such as cytoskeletal dynamics, cell survival, and proliferation. Its well-defined mechanism of action and high potency make AZ13705339 an indispensable tool for researchers investigating the physiological and pathophysiological roles of the PAK1 signaling pathway, particularly in the context of oncology and other proliferative disorders.
References
- 1. PAK1 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Mechanism of activation of Pak1 kinase by membrane localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer [thno.org]
- 6. PAK1 AS A THERAPEUTIC TARGET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 10. Nuclear localization and chromatin targets of p21-activated kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? [frontiersin.org]
- 12. PAK1 Kinase Enzyme System [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
